An In-depth Technical Guide to the Physicochemical Properties of 1-[4-(Diethylamino)phenyl]-2-propanol
An In-depth Technical Guide to the Physicochemical Properties of 1-[4-(Diethylamino)phenyl]-2-propanol
Executive Summary & Statement on Data Availability
This document provides a comprehensive technical guide on the physicochemical properties of 1-[4-(Diethylamino)phenyl]-2-propanol, a substituted aromatic amino alcohol. As a molecule combining a hydrophilic alcohol function with a lipophilic diethylaminophenyl group, its properties are of significant interest in medicinal chemistry and material science.
It is important to note that as of the date of this publication, detailed experimental data for 1-[4-(Diethylamino)phenyl]-2-propanol is not extensively cataloged in publicly accessible chemical databases. Therefore, this guide has been constructed through a combination of theoretical calculations, expert analysis of its chemical structure, and data extrapolation from well-characterized structural analogues. This predictive approach, grounded in fundamental chemical principles, provides a robust and scientifically sound profile to guide research and development activities. Key analogues used for these predictions include N,N-diethylaniline[1][2], 2-phenyl-2-propanol[3][4], and other related amino alcohols.
Molecular Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise molecular structure and identity.
IUPAC Name: 1-[4-(Diethylamino)phenyl]propan-2-ol Synonyms: N,N-diethyl-4-(2-hydroxypropyl)aniline Molecular Formula: C₁₃H₂₁NO Chirality: The molecule contains a chiral center at the C2 position of the propanol chain, meaning it can exist as two enantiomers, (R)- and (S)-1-[4-(Diethylamino)phenyl]-2-propanol, or as a racemic mixture.
Molecular Structure Diagram
The structural formula dictates the compound's physical and chemical behavior, including its polarity, reactivity, and potential for intermolecular interactions.
Caption: 2D structure of 1-[4-(Diethylamino)phenyl]-2-propanol.
Predicted Physicochemical Properties
The following table summarizes the key physicochemical properties. These values are estimated based on the compound's structure and data from analogous molecules.
| Property | Predicted Value / Description | Rationale & Supporting Evidence |
| Molecular Weight | 207.32 g/mol | Calculated from the molecular formula C₁₃H₂₁NO. |
| Appearance | Colorless to yellowish, viscous liquid | N,N-diethylaniline is a yellowish liquid.[1][2] The addition of the propanol chain would likely increase viscosity. |
| Boiling Point | > 250 °C at 760 mmHg | The high molecular weight and presence of a hydroxyl group for hydrogen bonding suggest a high boiling point, significantly higher than N,N-diethylaniline (216 °C).[1] |
| Melting Point | Not applicable (likely liquid at STP) | Shorter-chain analogues are liquids at room temperature.[5] |
| Density | ~0.95 - 1.05 g/cm³ | Similar aromatic alcohols and anilines have densities in this range.[1][3][4] |
| Water Solubility | Low to sparingly soluble | The large, hydrophobic diethylaminophenyl moiety dominates, reducing water solubility despite the polar hydroxyl group. |
| Solubility (Organic) | Soluble in ethanol, ether, acetone, chloroform | Expected to be soluble in common organic solvents due to its significant nonpolar character. |
| pKa (Basic) | 6.5 - 7.5 | The tertiary amine nitrogen is basic. The pKa of N,N-diethylaniline is ~6.6, and this value is not expected to change dramatically with the alkyl-alcohol substituent. |
| LogP (Octanol/Water) | 2.5 - 3.5 | Calculated based on contributions from the N,N-diethylaniline (LogP ≈ 3.2) and propanol moieties. This indicates a high degree of lipophilicity. |
Proposed Analytical Methodologies & Workflow
As a Senior Application Scientist, establishing a robust analytical workflow is paramount for confirming the identity, purity, and properties of a newly synthesized or isolated compound. The following protocols are designed as a self-validating system for the comprehensive characterization of 1-[4-(Diethylamino)phenyl]-2-propanol.
Analytical Workflow Overview
A logical workflow ensures that each analytical step builds upon the last, from initial purity checks to definitive structural confirmation.
Caption: Proposed analytical workflow for compound characterization.
Protocol: Purity Determination by Reverse-Phase HPLC
Causality: A reverse-phase High-Performance Liquid Chromatography (HPLC) method is the gold standard for assessing the purity of moderately polar to nonpolar organic compounds. The C18 stationary phase provides a nonpolar environment that will interact strongly with the hydrophobic diethylaminophenyl group, allowing for excellent separation from more polar impurities. UV detection is ideal due to the strong chromophore of the benzene ring.
Methodology:
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Column: C18, 4.6 x 150 mm, 5 µm particle size.
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: Acetonitrile.
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Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detector: UV-Vis Diode Array Detector (DAD) monitoring at 254 nm.
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Sample Preparation: Dissolve 1 mg of the compound in 1 mL of Acetonitrile.
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Injection Volume: 5 µL.
Trustworthiness: The use of a gradient elution ensures that impurities with a wide range of polarities can be effectively separated and detected. The addition of formic acid improves peak shape for the basic amine by ensuring it remains in its protonated form.
Protocol: Structural Elucidation by Spectroscopy
Causality: MS is essential for confirming the molecular weight and providing structural clues through fragmentation patterns. Electron Ionization (EI) is a common technique that will induce predictable fragmentation.
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Expected Molecular Ion (M⁺): m/z = 207.
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Key Fragmentation Pathways:
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Benzylic Cleavage: A major fragment at m/z = 148 resulting from the cleavage between C1 and C2 of the propanol chain, forming the stable [CH₂(C₆H₄)N(Et)₂]⁺ ion.
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Alpha-Cleavage: A fragment at m/z = 45 resulting from cleavage next to the oxygen atom ([CH(OH)CH₃]⁺).
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Causality: FT-IR provides a rapid and definitive confirmation of the key functional groups present in the molecule.
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~3400 cm⁻¹ (broad): O-H stretch from the secondary alcohol.
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~3050-3020 cm⁻¹: Aromatic C-H stretch.
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~2970-2850 cm⁻¹: Aliphatic C-H stretch from the ethyl and propyl groups.
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~1610, 1520 cm⁻¹: C=C stretching vibrations within the aromatic ring.
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~1350, 1200 cm⁻¹: C-N stretching of the aromatic amine.
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~1100 cm⁻¹: C-O stretch of the secondary alcohol.
Causality: ¹H and ¹³C NMR are the most powerful tools for unambiguous structure determination, providing detailed information about the carbon-hydrogen framework.
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Predicted ¹H NMR Signals (in CDCl₃):
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~7.1 ppm (d, 2H) & ~6.6 ppm (d, 2H): Aromatic protons of the para-substituted ring.
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~4.0 ppm (m, 1H): The CH proton of the propanol chain, adjacent to the hydroxyl group.
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~3.3 ppm (q, 4H): The two CH₂ groups of the diethylamino moiety.
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~2.6 ppm (d, 2H): The CH₂ group attached to the benzene ring.
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~1.2 ppm (d, 3H): The terminal CH₃ group of the propanol chain.
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~1.1 ppm (t, 6H): The two terminal CH₃ groups of the diethylamino moiety.
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Variable (broad s, 1H): The hydroxyl (OH) proton.
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Predicted ¹³C NMR Signals:
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~147 ppm: Aromatic C attached to Nitrogen.
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~129 ppm & ~112 ppm: Other aromatic carbons.
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~68 ppm: CH-OH carbon.
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~47 ppm: CH₂ carbon of the diethyl group.
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~45 ppm: CH₂ carbon attached to the ring.
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~23 ppm: CH₃ carbon of the propanol chain.
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~12 ppm: CH₃ carbon of the diethyl group.
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Stability and Storage
Expertise & Trustworthiness: The chemical structure suggests potential pathways for degradation. Tertiary amines can be susceptible to oxidation, especially in the presence of light and air. Therefore, proper storage is critical to maintain the integrity of the compound.
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Recommended Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).
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Temperature: Room temperature is generally acceptable, but for long-term storage, refrigeration (2-8 °C) is advised.
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Incompatibilities: Keep away from strong oxidizing agents and strong acids.
Conclusion
While direct experimental data for 1-[4-(Diethylamino)phenyl]-2-propanol is sparse, a robust physicochemical profile can be confidently predicted through rigorous analysis of its molecular structure and comparison with well-documented analogues. It is characterized as a lipophilic, high-boiling liquid with a basic tertiary amine function. The analytical workflows detailed herein provide a comprehensive and self-validating framework for its empirical characterization, ensuring scientific integrity for any research or development program involving this compound.
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